5,7-Dimethyltetralin
Overview
Description
5,7-Dimethyltetralin is a chemical compound with the molecular formula C₁₂H₁₆. It is a derivative of tetralin, characterized by the presence of two methyl groups at the 5th and 7th positions of the tetralin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,7-Dimethyltetralin can be synthesized through the acid-catalyzed cyclization of alkenylbenzene feedstocks. The process involves the cyclization of either 5-(o-, m-, or p-tolyl)-pent-1- or -2-ene or 5-phenyl-hex-1- or -2-ene in a liquid phase reaction. The reaction is typically carried out in the presence of a solid cyclization catalyst, such as an acidic ultra-stable crystalline aluminosilicate molecular sieve Y-zeolite .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of a distillation reactor. The desired dimethyltetralin is removed from the reaction mixture by distillation simultaneously with the addition of the feedstock to the reaction mixture. This method ensures the efficient production of the compound while maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyltetralin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetralins, hydrogenated derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-Dimethyltetralin has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the production of high-performance engineering thermoplastics, such as poly ethylene naphthalene, which is derived from 2,6-dimethylnaphthalene
Mechanism of Action
The mechanism of action of 5,7-Dimethyltetralin involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various enzymatic reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through its structural properties, which allow it to interact with specific binding sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-5,7-dimethylnaphthalene
- 1,3-Dimethylnaphthalene
- 1,4-Dimethylnaphthalene
- 2,6-Dimethylnaphthalene
- 2,7-Dimethylnaphthalene
Uniqueness
5,7-Dimethyltetralin is unique due to its specific methyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and high-performance materials .
Properties
IUPAC Name |
5,7-dimethyl-1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAXYSXRAMOWLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCCC2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289718 | |
Record name | 5,7-Dimethyltetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21693-54-9 | |
Record name | 5,7-Dimethyltetralin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,7-Dimethyltetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dimethyltetralin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JHT7DL3NQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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